Tumor-Initiating Activity: ≥5-Fold Enhancement Over Unsubstituted Benz[c]acridine on Mouse Skin
In a direct comparative initiation-promotion study on mouse skin (CD-1 mice; single topical application of 0.15–0.75 µmol compound, followed by twice-weekly TPA promotion for 20 weeks), 7-methylbenz[c]acridine (7MBAC) was at least 5-fold more active as a tumor initiator than the unsubstituted parent compound benz[c]acridine [1]. The unsubstituted parent benz[c]acridine produced 37% tumor incidence and 1.33 tumors/mouse at the 2.5 µmol dose, characterizing it as a weak initiator [2]. In contrast, 7MBAC produced substantially higher tumor multiplicities at equivalent doses, with the 7-methyl substitution at the meso-anthracene position being solely responsible for converting a weak carcinogen into a strong carcinogen [1].
| Evidence Dimension | Tumor-initiating activity on mouse skin (tumors/mouse and incidence) |
|---|---|
| Target Compound Data | ≥5-fold more active than benz[c]acridine as a tumor initiator on mouse skin; 100% tumor incidence in 26 independent experiments by subcutaneous injection |
| Comparator Or Baseline | Benz[c]acridine (unsubstituted): 37% tumor incidence, 1.33 tumors/mouse at 2.5 µmol topical dose on mouse skin |
| Quantified Difference | ≥5-fold increase in tumor-initiating potency; tumor incidence: 100% (7MBAC) vs. 37% (parent) in comparable models |
| Conditions | Mouse skin initiation-promotion model: single topical application of 0.15–0.75 µmol compound, followed by twice-weekly 12-O-tetradecanoylphorbol-13-acetate (TPA) for 20 weeks; subcutaneous injection in XVIInc/Z strain mice |
Why This Matters
Procurement of unsubstituted benz[c]acridine as a positive-control carcinogen yields dramatically lower sensitivity in tumor initiation assays compared to 7MBAC; the 5-fold potency differential means that negative results obtained with the parent compound in a screening study cannot be reliably extrapolated to methyl-substituted environmental benzacridines.
- [1] Chang, R. L.; Levin, W.; Wood, A. W.; Shirai, N.; Ryan, A. J.; Duke, C. C.; Jerina, D. M.; Holder, G. M.; Conney, A. H. Cancer Research, 1986, 46, 4552–4555. High tumorigenicity of the 3,4-dihydrodiol of 7-methylbenz[c]acridine on mouse skin and in newborn mice. View Source
- [2] Levin, W.; Wood, A. W.; Chang, R. L.; Kumar, S.; Yagi, H.; Jerina, D. M.; Lehr, R. E.; Conney, A. H. Cancer Research, 1983, 43, 4675–4680. Tumor-initiating activity of benz[c]acridine and twelve of its derivatives on mouse skin. View Source
